molecular formula C34H35F2NO7 B10855443 Glucocorticoid receptor agonist-2

Glucocorticoid receptor agonist-2

Cat. No.: B10855443
M. Wt: 607.6 g/mol
InChI Key: LCDCPIOGHJGDBP-APTODLHGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glucocorticoid receptor agonist-2 is a synthetic compound designed to mimic the effects of natural glucocorticoids. These compounds are known for their potent anti-inflammatory and immunosuppressive properties. By binding to the glucocorticoid receptor, this compound can modulate gene expression and influence various physiological processes, making it a valuable tool in medical and scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of glucocorticoid receptor agonist-2 typically involves multiple steps, starting from a steroidal backbone. The process includes:

    Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid nucleus.

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Substitution: Introduction of functional groups such as fluorine or chlorine to enhance receptor binding affinity.

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and safety.

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form ketones or aldehydes.

    Reduction: Reduction reactions can convert ketones back to hydroxyl groups.

    Substitution: Halogenation reactions introduce halogen atoms, enhancing the compound’s binding affinity to the receptor.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Halogenating Agents: Chlorine, fluorine gas.

Major Products: The major products of these reactions include various hydroxylated, oxidized, and halogenated derivatives of the original steroidal backbone.

Scientific Research Applications

Glucocorticoid receptor agonist-2 has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study steroid chemistry and receptor binding.

    Biology: Investigates the role of glucocorticoid receptors in cellular processes and gene expression.

    Medicine: Explores therapeutic potential in treating inflammatory and autoimmune diseases.

    Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.

Mechanism of Action

Glucocorticoid receptor agonist-2 exerts its effects by binding to the glucocorticoid receptor, a member of the nuclear receptor superfamilyThis binding modulates the transcription of target genes, leading to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory proteins .

Comparison with Similar Compounds

    Dexamethasone: A widely used synthetic glucocorticoid with potent anti-inflammatory effects.

    Prednisolone: Another synthetic glucocorticoid used in the treatment of various inflammatory conditions.

    Hydrocortisone: A natural glucocorticoid with both anti-inflammatory and immunosuppressive properties.

Uniqueness: Glucocorticoid receptor agonist-2 is unique in its specific binding affinity and selectivity for the glucocorticoid receptor. This selectivity reduces the risk of side effects commonly associated with other glucocorticoids, making it a promising candidate for therapeutic applications .

Properties

Molecular Formula

C34H35F2NO7

Molecular Weight

607.6 g/mol

IUPAC Name

(1S,2S,4R,6R,8S,9S,11S,12R,13S,19S)-6-[4-(3-aminophenoxy)phenyl]-12,19-difluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one

InChI

InChI=1S/C34H35F2NO7/c1-31-11-10-20(39)13-25(31)26(35)14-24-23-15-29-34(28(41)17-38,32(23,2)16-27(40)33(24,31)36)44-30(43-29)18-6-8-21(9-7-18)42-22-5-3-4-19(37)12-22/h3-13,23-24,26-27,29-30,38,40H,14-17,37H2,1-2H3/t23-,24-,26-,27-,29+,30+,31-,32-,33-,34+/m0/s1

InChI Key

LCDCPIOGHJGDBP-APTODLHGSA-N

Isomeric SMILES

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(O[C@@H](O4)C5=CC=C(C=C5)OC6=CC=CC(=C6)N)C(=O)CO)C[C@@H](C7=CC(=O)C=C[C@@]73C)F)F)O

Canonical SMILES

CC12CC(C3(C(C1CC4C2(OC(O4)C5=CC=C(C=C5)OC6=CC=CC(=C6)N)C(=O)CO)CC(C7=CC(=O)C=CC73C)F)F)O

Origin of Product

United States

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